

"literature review on 4-tert-Butyl-2-ethylphenol"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-tert-Butyl-2-ethylphenol**

Cat. No.: **B15336012**

[Get Quote](#)

Literature Review: 4-tert-Butyl-2-ethylphenol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

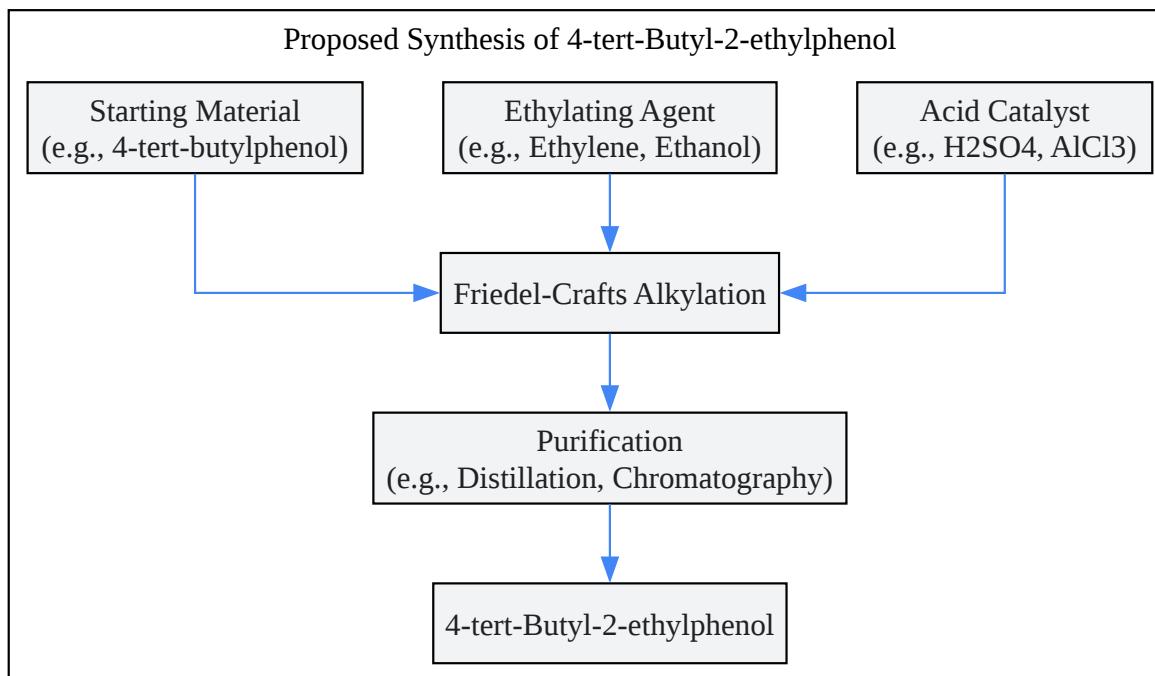
4-tert-Butyl-2-ethylphenol, a substituted phenolic compound, has garnered interest within the scientific community. This technical guide provides a comprehensive review of the available literature on **4-tert-Butyl-2-ethylphenol**, focusing on its chemical and physical properties. Due to a notable scarcity of in-depth research specifically on this isomer, this review also draws comparative insights from its more extensively studied structural isomers, such as 2-tert-butyl-4-ethylphenol and various di-tert-butylphenols, to infer potential characteristics and areas for future investigation. This guide aims to consolidate the current knowledge and highlight the significant gaps in the literature, thereby providing a valuable resource for researchers and professionals in drug development and related fields.

Introduction

Substituted phenols are a broad class of organic compounds with diverse industrial and biological applications. The introduction of alkyl groups, such as tert-butyl and ethyl moieties, to the phenol ring can significantly influence their physicochemical properties and biological activities. **4-tert-Butyl-2-ethylphenol** (Figure 1) is one such compound, the specific biological roles and potential therapeutic applications of which remain largely unexplored. This document serves to summarize the known information about **4-tert-Butyl-2-ethylphenol** and to propose avenues for future research based on the activities of closely related molecules.

Physicochemical Properties

Quantitative data on the physicochemical properties of **4-tert-Butyl-2-ethylphenol** are limited. The available information is summarized in Table 1. These properties are crucial for understanding its behavior in biological systems and for the design of potential applications.


Table 1: Physicochemical Properties of **4-tert-Butyl-2-ethylphenol**

Property	Value	Reference
CAS Number	63452-61-9	[1]
Molecular Formula	C12H18O	[1]
Molecular Weight	178.274 g/mol	[1]
Boiling Point	254.6 °C at 760 mmHg	[1]
Flash Point	115.4 °C	[1]
Density	0.951 g/cm³	[1]
Vapor Pressure	0.0107 mmHg at 25°C	[1]
LogP	3.25210	[1]
pKa	10.49 ± 0.18 (Predicted)	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	2	[1]

Synthesis

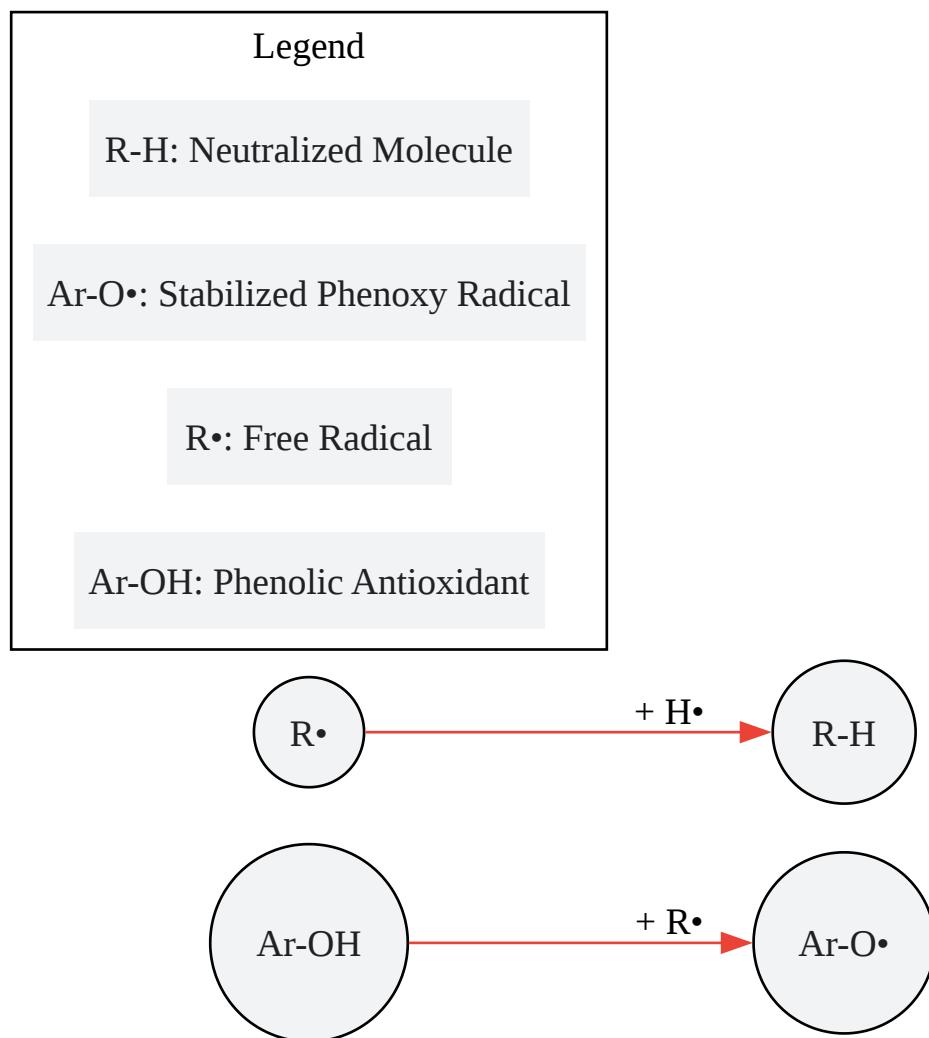
A definitive, detailed experimental protocol for the synthesis of **4-tert-Butyl-2-ethylphenol** is not readily available in the current scientific literature. However, the synthesis of structurally similar alkylated phenols typically proceeds via Friedel-Crafts alkylation. A plausible synthetic pathway for **4-tert-Butyl-2-ethylphenol** could involve the ethylation of 4-tert-butylphenol or the tert-butylation of 2-ethylphenol.

A generalized workflow for the potential synthesis is depicted in the following diagram. This proposed pathway is based on common organic synthesis reactions for similar compounds.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **4-tert-Butyl-2-ethylphenol**.

Biological Activities


Direct studies on the biological activities of **4-tert-Butyl-2-ethylphenol** are conspicuously absent from the published literature. However, extensive research on its isomers and other related tert-butylation phenols suggests potential antioxidant and antimicrobial properties.

Antioxidant Activity (Inferred)

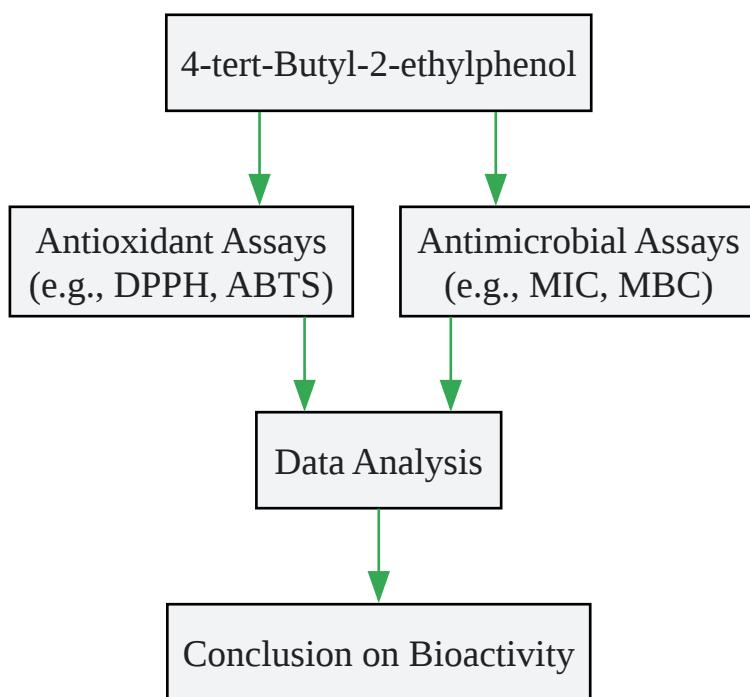
Many hindered phenols, characterized by bulky alkyl groups ortho to the hydroxyl group, are known to be effective antioxidants. This activity is attributed to their ability to donate the hydrogen atom from the hydroxyl group to scavenge free radicals, with the resulting phenoxy

radical being stabilized by the adjacent alkyl groups. For instance, 2,4-di-tert-butylphenol has demonstrated significant antioxidant activity in various assays. It is plausible that **4-tert-Butyl-2-ethylphenol** also possesses antioxidant properties due to the presence of the tert-butyl and ethyl groups flanking the hydroxyl group.

The general mechanism of radical scavenging by phenolic antioxidants is illustrated below.

[Click to download full resolution via product page](#)

Caption: General mechanism of free radical scavenging by phenolic compounds.


Antimicrobial Activity (Inferred)

Several studies have reported the antimicrobial activity of related compounds like 2,4-di-tert-butylphenol against a range of bacteria and fungi. The lipophilic nature of these compounds allows them to interact with and disrupt microbial cell membranes, leading to cell lysis and death. The presence of the tert-butyl and ethyl groups in **4-tert-Butyl-2-ethylphenol** suggests it may also exhibit antimicrobial properties.

Experimental Protocols

Due to the lack of specific research on **4-tert-Butyl-2-ethylphenol**, no detailed experimental protocols for its biological evaluation are available. Researchers interested in investigating this compound would need to adapt existing protocols for assessing antioxidant and antimicrobial activities of other phenolic compounds.

Example of a General Experimental Workflow for Biological Activity Screening:

[Click to download full resolution via product page](#)

Caption: A general workflow for screening the biological activity of a compound.

Signaling Pathways

There is no information available in the scientific literature regarding the interaction of **4-tert-Butyl-2-ethylphenol** with any biological signaling pathways. Future research could explore its effects on pathways related to oxidative stress (e.g., Nrf2 pathway) or inflammation (e.g., NF- κ B pathway), given the known activities of other phenolic compounds.

Conclusion and Future Directions

The current body of scientific literature on **4-tert-Butyl-2-ethylphenol** is exceptionally limited. While its basic physicochemical properties are documented, there is a significant void in our understanding of its synthesis, biological activities, and potential mechanisms of action. Based on the known properties of its structural isomers and other substituted phenols, it is reasonable to hypothesize that **4-tert-Butyl-2-ethylphenol** may possess antioxidant and antimicrobial properties.

Future research should focus on:

- Developing and optimizing a reliable synthetic route for **4-tert-Butyl-2-ethylphenol**.
- Conducting comprehensive in vitro and in vivo studies to evaluate its antioxidant, antimicrobial, anti-inflammatory, and cytotoxic activities.
- Investigating its mechanism of action and potential interactions with key signaling pathways.
- Performing toxicological studies to assess its safety profile for potential therapeutic or industrial applications.

A thorough investigation of **4-tert-Butyl-2-ethylphenol** is warranted to unlock its potential and to provide a more complete picture of the structure-activity relationships within the family of substituted phenols. This would be of significant interest to researchers in medicinal chemistry, pharmacology, and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-tert-Butyl-2-ethylphenol | lookchem [lookchem.com]
- To cite this document: BenchChem. ["literature review on 4-tert-Butyl-2-ethylphenol"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15336012#literature-review-on-4-tert-butyl-2-ethylphenol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com